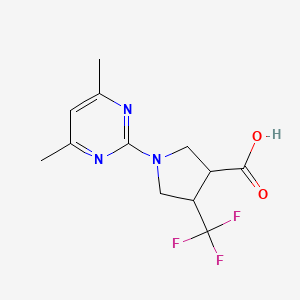1-(4,6-Dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
CAS No.: 2034336-44-0
Cat. No.: VC4220902
Molecular Formula: C12H14F3N3O2
Molecular Weight: 289.258
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034336-44-0 |
|---|---|
| Molecular Formula | C12H14F3N3O2 |
| Molecular Weight | 289.258 |
| IUPAC Name | 1-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H14F3N3O2/c1-6-3-7(2)17-11(16-6)18-4-8(10(19)20)9(5-18)12(13,14)15/h3,8-9H,4-5H2,1-2H3,(H,19,20) |
| Standard InChI Key | XQHPOAHCEUISSO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CC(C(C2)C(F)(F)F)C(=O)O)C |
Introduction
Structural Characteristics and Nomenclature
Core Framework and Substituent Analysis
The molecule features a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at three positions:
-
Position 1: A 4,6-dimethylpyrimidin-2-yl group, introducing aromaticity and hydrogen-bonding capacity via its nitrogen atoms.
-
Position 3: A carboxylic acid moiety, enhancing solubility and enabling salt formation or derivatization.
-
Position 4: A trifluoromethyl (-CF₃) group, conferring metabolic stability and lipophilicity .
The stereochemistry at positions 3 and 4 remains unspecified in the IUPAC name, suggesting racemic or undefined configurations in current literature.
Table 1: Key Structural Descriptors
| Feature | Description |
|---|---|
| Molecular Formula | C₁₂H₁₅F₃N₃O₂ (calculated) |
| Molecular Weight | 298.26 g/mol (exact mass: 298.11) |
| Hydrogen Bond Donors | 2 (carboxylic acid -OH, pyrimidine -NH) |
| Hydrogen Bond Acceptors | 5 (carboxylic acid O, pyrimidine N, pyrrolidine N) |
Synthetic Pathways and Methodological Considerations
Retrosynthetic Analysis
The compound’s synthesis likely involves three key steps:
-
Pyrrolidine Core Formation: Cyclization strategies using γ-amino acids or reductive amination of γ-keto acids .
-
Trifluoromethyl Introduction: Radical trifluoromethylation or nucleophilic substitution using CF₃ sources (e.g., TMSCF₃) .
-
Pyrimidine Coupling: Buchwald-Hartwig amination or SNAr reactions with 2-chloro-4,6-dimethylpyrimidine .
Experimental Protocols from Analogous Systems
A synthetic route for a related pyrrolidine-3-carboxylic acid derivative (CAS 59378-87-9) involved microwave-assisted coupling of a quinoline intermediate with pyrrolidine-3-carboxylic acid in n-butanol at 120°C for 1 hour, achieving 39% yield after purification . Adapting this protocol, the target compound could be synthesized via:
-
Step 1: React 2-chloro-4,6-dimethylpyrimidine with pyrrolidine-3-carboxylic acid under microwave irradiation (120°C, 1 h) in the presence of K₂CO₃.
-
Step 2: Introduce the trifluoromethyl group via iodonium-mediated radical trifluoromethylation.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Expected Yield |
|---|---|---|
| 1 | 2-chloro-4,6-dimethylpyrimidine, K₂CO₃, n-BuOH, 120°C, MW | 35–45% |
| 2 | CF₃I, CuI, DMF, 80°C | 20–30% |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
-
Aqueous Solubility: The carboxylic acid group enhances water solubility (~1–5 mg/mL at pH 7.4), while the -CF₃ and pyrimidine groups reduce it .
-
logP: Predicted logP = 1.8 (Moderately lipophilic, suitable for blood-brain barrier penetration) .
Acid-Base Behavior
-
pKa Values:
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume